![molecular formula C42H46FeP2 B2708902 Bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;carbanide;cyclopentane;iron(2+) CAS No. 223121-07-1](/img/no-structure.png)

Bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;carbanide;cyclopentane;iron(2+)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;carbanide;cyclopentane;iron(2+) is a useful research compound. Its molecular formula is C42H46FeP2 and its molecular weight is 668.623. The purity is usually 95%.

BenchChem offers high-quality Bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;carbanide;cyclopentane;iron(2+) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;carbanide;cyclopentane;iron(2+) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Transition Metal Complexes in Catalysis

Compounds similar to the one mentioned often find application as ligands in transition metal complexes. For example, bis(phosphanylphenoxide) complexes of group 4 metals have shown significant activity in ethylene and propylene polymerization, indicating the potential of phosphine ligands in nonmetallocene systems for polymer production (Long et al., 2006).

Ligand Design for Catalysis

The design of ligands, such as bis(diphenylphosphino)amines, can significantly impact the efficiency of catalytic processes, including ethylene tetramerization. Structural modifications to these ligands can lead to variations in selectivity and activity, which is crucial for optimizing industrial processes (Kuhlmann et al., 2007).

Organometallic Chemistry and Synthesis

In organometallic synthesis, compounds with phosphine ligands play a crucial role. For instance, the preparation and properties of complexes coordinated with ethylene and 1,3-butadiene coordinated to iron(0) having dimethylphenylphosphine ligands have been studied, showing the versatility of phosphine ligands in synthesizing new organometallic compounds (Komiya et al., 1983).

Novel Synthetic Routes and Complex Formation

Complex polyphosphanes can be synthesized through P-N/P-P bond metathesis, demonstrating novel approaches to creating complex ligands for potential use in various applications, including as ligands in transition metal chemistry (Feldmann & Weigand, 2012).

Biological Activity and Medicinal Chemistry

Compounds with phosphane ligands have also been investigated for their biological activity. For instance, gold(I) complexes containing monophosphane and diphosphane ligands have been synthesized and evaluated against tumor cells, showing varying degrees of antiproliferative effects. This highlights the potential of such compounds in medicinal chemistry and cancer therapy (Svahn et al., 2018).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;carbanide;cyclopentane;iron(2+) involves the reaction of several starting materials to form the final product. The synthesis pathway should be designed in a way that ensures high yield and purity of the product.", "Starting Materials": [ "3,5-dimethylphenyl magnesium bromide", "1-bromo-2-diphenylphosphanyl-cyclopentane", "1-(2-bromoethyl)-cyclopentane", "iron(II) chloride", "sodium borohydride", "acetic acid", "diethyl ether", "toluene" ], "Reaction": [ "Step 1: Preparation of 3,5-dimethylphenyl magnesium bromide by reacting 3,5-dimethylbromobenzene with magnesium in diethyl ether.", "Step 2: Reaction of 1-bromo-2-diphenylphosphanyl-cyclopentane with 3,5-dimethylphenyl magnesium bromide in toluene to form [(3,5-dimethylphenyl)phosphanyl]-[1-(2-diphenylphosphanyl-cyclopentyl)ethyl]phosphane.", "Step 3: Reaction of 1-(2-bromoethyl)-cyclopentane with sodium borohydride in acetic acid to form 1-(2-hydroxyethyl)-cyclopentane.", "Step 4: Reaction of 1-(2-hydroxyethyl)-cyclopentane with [(3,5-dimethylphenyl)phosphanyl]-[1-(2-diphenylphosphanyl-cyclopentyl)ethyl]phosphane in toluene to form Bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane.", "Step 5: Reaction of Bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane with iron(II) chloride in toluene to form Bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;carbanide;cyclopentane;iron(2+)." ] } | |

CAS RN |

223121-07-1 |

Molecular Formula |

C42H46FeP2 |

Molecular Weight |

668.623 |

IUPAC Name |

bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;carbanide;cyclopentane;iron(2+) |

InChI |

InChI=1S/C35H40P2.C5H10.2CH3.Fe/c1-25-19-26(2)22-32(21-25)36(33-23-27(3)20-28(4)24-33)29(5)34-17-12-18-35(34)37(30-13-8-6-9-14-30)31-15-10-7-11-16-31;1-2-4-5-3-1;;;/h6-11,13-16,19-24,29,34-35H,12,17-18H2,1-5H3;1-5H2;2*1H3;/q;;2*-1;+2/t29-,34?,35?;;;;/m0..../s1 |

InChI Key |

HTDPZFAJUXGZEU-SQIAFYDGSA-N |

SMILES |

[CH3-].[CH3-].CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)C3CCCC3P(C4=CC=CC=C4)C5=CC=CC=C5)C.C1CCCC1.[Fe+2] |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

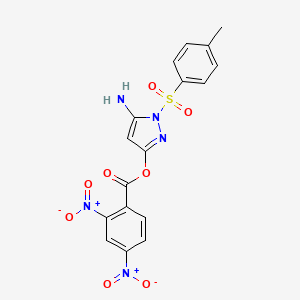

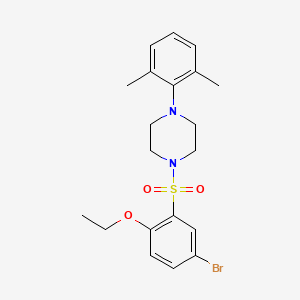

![benzyl N-[1-(cyanomethyl)piperidin-4-yl]carbamate](/img/structure/B2708820.png)

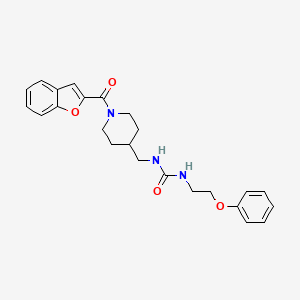

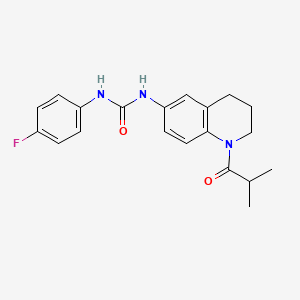

![3-methyl-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2708821.png)

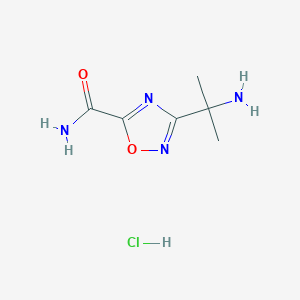

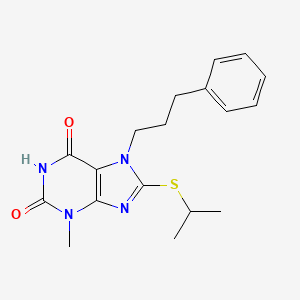

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-methyl-1-phenylbenzimidazole-5-carboxylate](/img/structure/B2708823.png)

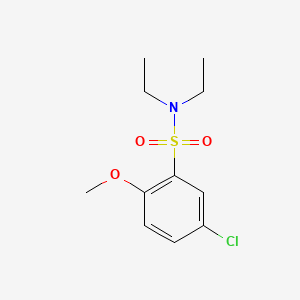

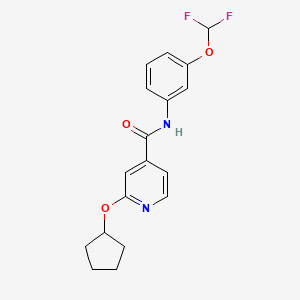

![(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(E)-3-phenylprop-2-enyl]pyrrolidine-2-carboxylic acid](/img/structure/B2708826.png)

![(2R,3S,4R,5R,6S)-2-[[(2S,3S,4S,5R,6R)-3,4-dihydroxy-6-[(3S,6S)-2-hydroxy-2-methyl-6-[(3R,9S,13S,14R)-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptan-3-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2708827.png)

![2-[3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2708833.png)